2-Bromo-5-methylthiazole-4-carbaldehyde
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Overview
Description
2-Bromo-5-methylthiazole-4-carbaldehyde is a chemical compound with the molecular formula C5H4BrNOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylthiazole-4-carbaldehyde typically involves the bromination of 5-methylthiazole-4-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the bromination reaction while ensuring safety and efficiency in handling bromine reagents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylthiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride are typically used.
Major Products
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include 2-Bromo-5-methylthiazole-4-carboxylic acid and 2-Bromo-5-methylthiazole-4-methanol.
Scientific Research Applications
2-Bromo-5-methylthiazole-4-carbaldehyde is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylthiazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as proteins. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole-5-carbaldehyde: Similar in structure but with different substitution patterns.
2-Bromo-5-methylthiazole: Lacks the aldehyde group, leading to different reactivity and applications.
Uniqueness
2-Bromo-5-methylthiazole-4-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
2-bromo-5-methyl-1,3-thiazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-4(2-8)7-5(6)9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQOUDMMMDAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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